![molecular formula C9H9ClIN3 B1591822 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213744-81-1](/img/structure/B1591822.png)
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS . Another method involves the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is C9H9ClIN3 . Its average mass is 321.545 Da and its monoisotopic mass is 320.952972 Da .Chemical Reactions Analysis
The compound can undergo an electrophilic fluorination reaction with Selectfluor, converting 4-chloropyrrolo[2,3-d]pyrimidine to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 60.6±3.0 kJ/mol, and it has a flash point of 185.3±26.5 °C . The index of refraction is 1.725 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .
Antitubercular Activity
Pyrrolo[2,3-d]pyrimidines, which include this compound, show a wide range of biological activities such as antitubercular activity .
Antihepatitis C Virus Activity
These compounds also exhibit antihepatitis C virus activity .
Anticancer Activity
Pyrrolo[2,3-d]pyrimidines have been found to have anticancer properties .
Anti-inflammatory Activity
These compounds also show anti-inflammatory activity .
Inhibitors of Kinases
7-deazapurine derivatives, which include this compound, were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
Antibiotics
Tubercidin, toyocamycin, and sangivamycin antibiotics are natural products with a pyrrolo[2,3-d]pyrimidine scaffold .
Synthesis of Other Compounds
This compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
Future Directions
properties
IUPAC Name |
4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYDYATVCGFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598930 | |
Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
213744-81-1 | |
Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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